molecular formula C16H16N2O4S B2989439 N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide CAS No. 954648-38-5

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2989439
CAS No.: 954648-38-5
M. Wt: 332.37
InChI Key: ZSOPRACLZGGKMD-UHFFFAOYSA-N
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Description

N-((3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a synthetic oxazolidinone derivative featuring a thiophene-2-carboxamide moiety linked to a 3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl scaffold. Oxazolidinones are a class of antibacterial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The methoxy group at the para position of the phenyl ring and the thiophene carboxamide side chain are critical structural elements influencing its physicochemical properties and biological activity .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-21-12-6-4-11(5-7-12)18-10-13(22-16(18)20)9-17-15(19)14-3-2-8-23-14/h2-8,13H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOPRACLZGGKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the oxazolidinone ring. This can be achieved through the reaction of a suitable amine with a carboxylic acid derivative under specific conditions, such as the use of coupling reagents like carbodiimides.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its interaction with biological targets can provide insights into cellular processes and pathways.

Medicine: The medicinal applications of this compound include its potential use as a therapeutic agent. Its ability to interact with specific molecular targets can make it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The methoxyphenyl group enhances the compound's binding affinity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s core structure is compared to analogs with modifications in the oxazolidinone ring, aryl substituents, or carboxamide groups. Key examples from literature include:

Compound Name Structural Features Key Differences Biological Implications Reference
N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide - 4-Acetamidophenyl substituent
- 5-Chloro substitution on thiophene
Acetamido group replaces methoxy; chloro enhances electron-withdrawing effects Increased metabolic stability due to acetamido; potential for altered target binding
Rivaroxaban Related Compound J - Extended oxazolidinone core
- Complex 5-chlorothiophene and morpholino-linked phenyl groups
Additional ethoxy and morpholino substituents Likely impacts solubility and pharmacokinetics; broader target interactions
(S)-N-[[3-[4-Fluoro-3-morpholinophenyl]-2-oxooxazolidin-5-yl]methyl]acetamide - 4-Fluoro-3-morpholinophenyl group
- Acetamide side chain
Morpholino and fluorine substituents Enhanced broad-spectrum antibacterial activity; fluorine improves membrane penetration
(S)-N-((3-(4-(1,1-Dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide - Thiomorpholino sulfone group
- Fluorine at meta position
Sulfone group increases polarity; thiomorpholino alters electronic properties Potential for improved solubility and resistance profile

Pharmacological and Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 5-chloro in ) .
  • Substituent Effects on Bioactivity: Morpholino or thiomorpholino groups () broaden antibacterial spectra by enabling interactions with diverse bacterial targets. Methoxy groups may reduce metabolic degradation compared to acetamido or morpholino groups, as seen in impurity studies () .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , using carbodiimide-based coupling (e.g., HATU) for amide bond formation. Purity and yield depend on substituent reactivity and purification methods .

Key Physicochemical Data

Property Target Compound N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Rivaroxaban Impurity ()
Molecular Weight ~390 g/mol (estimated) 423.45 g/mol 477.34 g/mol
LogP (Predicted) ~2.5 3.1 3.8
Solubility Moderate (methoxy enhances lipophilicity) Low (nitro group reduces solubility) Low (chloro and acetamido groups)
Purity (HPLC) Not reported 42% () 95% ()

Biological Activity

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide, with CAS number 954648-38-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 332.4 g/mol
  • Structure : The compound features a thiophene ring, an oxazolidinone moiety, and a methoxyphenyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing thiophene and oxazolidinone structures have been noted for their antimicrobial properties. The presence of the thiophene ring may enhance interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
  • Anti-inflammatory Effects : Oxazolidinones are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Anticancer Potential : The methoxy group in the structure is often associated with enhanced bioactivity against cancer cells. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cell lines through various pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of oxazolidinones, including those with thiophene rings. Results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies demonstrated that the compound showed cytotoxic effects on human breast cancer cell lines (e.g., MCF-7). The IC50 values were found to be comparable to established chemotherapeutics, suggesting potential as an anticancer agent.
  • Anti-inflammatory Activity :
    • Research indicates that derivatives of this compound can downregulate the expression of inflammatory markers in cellular models exposed to lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent.

Data Table

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus12
AntimicrobialEnterococcus faecalis15
CytotoxicityMCF-7 (Breast Cancer)25
Anti-inflammatoryLPS-stimulated macrophages30

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